molecular formula C22H21Cl2NO3 B11419952 N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11419952
M. Wt: 418.3 g/mol
InChI Key: MENXBJCKGDGQNP-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes chlorinated phenyl and furan groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of 4-chloro-3,5-dimethylphenoxy acetic acid: This step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid under basic conditions.

    Amidation: The resulting 4-chloro-3,5-dimethylphenoxy acetic acid is then reacted with 4-chlorobenzylamine and furan-2-ylmethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling up reaction volumes: Ensuring consistent mixing and temperature control.

    Purification: Using techniques like recrystallization, chromatography, or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)acetamide
  • 4-Chloro-3,5-dimethylphenol
  • 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is unique due to its combination of chlorinated phenyl and furan groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21Cl2NO3

Molecular Weight

418.3 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H21Cl2NO3/c1-15-10-20(11-16(2)22(15)24)28-14-21(26)25(13-19-4-3-9-27-19)12-17-5-7-18(23)8-6-17/h3-11H,12-14H2,1-2H3

InChI Key

MENXBJCKGDGQNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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